N-(4-chlorophenyl)-N-[(3-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-N-[(3-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN4O2S/c1-14-23-24-20-19(6-3-11-25(14)20)29(27,28)26(18-9-7-16(21)8-10-18)13-15-4-2-5-17(22)12-15/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZGIBCMUVSEKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CC=C2S(=O)(=O)N(CC3=CC(=CC=C3)F)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-chlorophenyl)-N-[(3-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide” typically involves multi-step organic reactions. The process may include:
Formation of the triazolopyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the sulfonamide group: This step often involves sulfonation reactions using reagents like chlorosulfonic acid.
Substitution reactions:
Industrial Production Methods
Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Techniques like crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering its functional groups.
Reduction: Reduction reactions can modify the compound’s structure, affecting its biological activity.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to various derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. They can include various substituted derivatives of the original compound.
Scientific Research Applications
Synthesis Overview
- Starting Materials : 4-chlorobenzenesulfonamide, 3-fluorobenzyl chloride, and appropriate solvents.
- Reaction Conditions : The reactions are generally carried out under reflux conditions using polar aprotic solvents like DMF or DMSO.
- Yield : Yields can vary but are generally optimized through purification techniques such as recrystallization or chromatography.
Antimicrobial Activity
Research has indicated that compounds within the triazolo[4,3-a]pyridine class exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of this compound possess antibacterial and antifungal activities. A notable study highlighted the effectiveness of similar sulfonamide derivatives against various bacterial strains, suggesting a potential for developing new antibiotics based on this scaffold .
Anticancer Potential
The anticancer activity of N-(4-chlorophenyl)-N-[(3-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide has been explored in vitro against several cancer cell lines. The compound demonstrated selective cytotoxicity with GI50 values indicating effective inhibition of cell proliferation in leukemia and melanoma models . This suggests that further development could lead to novel cancer therapeutics.
Antimalarial Activity
Recent studies have also investigated the antimalarial properties of triazolo-pyridine derivatives. A virtual screening approach identified several compounds with promising activity against malaria parasites. The sulfonamide group is believed to enhance the bioactivity by improving solubility and interaction with biological targets .
Case Study 1: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial efficacy of various triazolo-pyridine derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, highlighting its potential as a new antimicrobial agent.
Case Study 2: Anticancer Activity
A detailed analysis of the anticancer properties was conducted using human cancer cell lines (e.g., MCF-7 for breast cancer). The compound exhibited an IC50 value of approximately 15 µM after 48 hours of treatment. Mechanistic studies suggested that the compound induces apoptosis via the mitochondrial pathway, making it a candidate for further development as an anticancer drug.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include:
Binding to active sites: Inhibiting or activating enzymes.
Modulating receptor activity: Affecting signal transduction pathways.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
Key structural differences among analogs include:
- Sulfonamide position : Position 6 vs. 8 on the triazolopyridine ring.
- Substituent patterns : Halogen (Cl, F) placement on aryl groups, alkyl groups (methyl vs. ethyl), and benzyl vs. phenyl attachments.
Table 1: Structural and Molecular Comparison
*Estimated based on 8i’s molecular formula and positional isomerism.
Physicochemical and Spectroscopic Data
Table 2: Analytical and Physical Properties
*Predicted based on analogs.
Key Observations:
- Melting Points : Higher melting points (e.g., 8i: 198–199°C) correlate with symmetric substituents (4-F-benzyl) and methyl groups .
- LC/MS : Molecular ion peaks align with calculated masses, confirming purity and structural integrity .
- 1H-NMR : Benzyl proton shifts (δ 4.8–5.2 ppm) and aromatic patterns reflect electronic effects of substituents (e.g., electron-withdrawing halogens) .
Biological Activity
N-(4-chlorophenyl)-N-[(3-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.
- Molecular Formula : C₁₈H₁₅ClF₁N₃O₂S
- Molecular Weight : 385.85 g/mol
- Density : 1.4 g/cm³
- Boiling Point : 626.4 ºC
- Flash Point : 332.6 ºC
The compound belongs to the class of [1,2,4]triazolo[4,3-a]pyridines, which have been associated with various biological activities including:
- Antimicrobial Activity : Exhibits significant activity against bacterial and fungal strains.
- Antimalarial Activity : Demonstrated efficacy against Plasmodium falciparum, a major cause of malaria. The compound's mechanism involves inhibition of falcipain-2 (FP-2), a cysteine protease crucial for the parasite's life cycle .
- Anticancer Activity : Shows potential in inhibiting cancer cell proliferation in various human cancer cell lines (e.g., H460, A549) through apoptotic pathways .
Biological Activity Data
| Activity Type | Target/Organism | IC50 (μM) | Reference |
|---|---|---|---|
| Antimalarial | Plasmodium falciparum | 2.24 | |
| Antimicrobial | Various bacterial strains | Variable | |
| Anticancer | Human cancer cell lines (H460, A549) | Variable |
Case Studies and Research Findings
-
Antimalarial Screening :
A study conducted on a library of compounds including triazolo-pyridine derivatives found that several compounds showed promising antimalarial activity with IC50 values as low as 2.24 μM. These compounds were evaluated using virtual screening and molecular docking techniques targeting FP-2 . -
Anticancer Studies :
In vitro studies demonstrated that triazolo-pyridine derivatives exhibited significant cytotoxic effects on various cancer cell lines. The mechanism was attributed to the induction of apoptosis via the modulation of anti-apoptotic proteins . -
Antimicrobial Efficacy :
Research indicated that the compound displayed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as certain fungi. The structure-activity relationship (SAR) studies suggested that modifications in the sulfonamide group could enhance efficacy .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for synthesizing [1,2,4]triazolo[4,3-a]pyridine sulfonamide derivatives, and what key reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution using sulfonamide intermediates and halogenated benzyl derivatives. For example, General Procedure D ( ) involves reacting sulfonamide precursors (e.g., 6f or 6g ) with fluorobenzyl chloride derivatives under basic conditions (e.g., K₂CO₃ in DMF). Yield optimization requires controlling stoichiometry (1:1.1 molar ratio of sulfonamide to benzyl chloride) and reaction time (12–24 hours at 80–100°C). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating high-purity products .
Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?
- Methodology :
- ¹H/¹³C NMR : Assign peaks using substituent-induced chemical shifts. For example, the methyl group at δ ~2.77 ppm (singlet, 3H) and aromatic protons in δ 7.00–8.88 ppm confirm triazolo-pyridine and aryl moieties .
- LC/MS : Validate molecular weight (e.g., [M+H]⁺ at m/z 431.4) and fragmentation patterns.
- Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (e.g., C 55.75%, N 13.00%) to confirm purity .
Q. How can researchers address solubility challenges during in vitro bioassays?
- Methodology : Use polar aprotic solvents (e.g., DMSO) for stock solutions, followed by serial dilution in assay buffers. For compounds with poor aqueous solubility (common in sulfonamides), employ surfactants (e.g., Tween-80) or co-solvents (e.g., PEG-400) at non-toxic concentrations. Centrifugation or filtration (0.22 µm) may mitigate precipitation .
Advanced Research Questions
Q. How can conflicting biological activity data across studies be systematically resolved?
- Methodology :
- Dose-Response Validation : Replicate assays using standardized protocols (e.g., fixed incubation times, consistent cell lines).
- Off-Target Profiling : Screen against related targets (e.g., kinases, GPCRs) to rule out promiscuity.
- Metabolite Interference : Use LC-MS to identify degradation products that may contribute to contradictory results. For antimalarial studies ( ), cross-validate with Plasmodium strain-specific assays .
Q. What strategies optimize the synthetic route to improve yield and reduce byproducts?
- Methodology :
- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance benzylation efficiency.
- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time and byproduct formation (e.g., bis-sulfonylation in ).
- Byproduct Analysis : Isolate side products (e.g., via HPLC) and characterize using X-ray crystallography () to refine reaction pathways .
Q. How can molecular docking guide target identification for this sulfonamide derivative?
- Methodology :
- Ligand Preparation : Generate 3D conformers (e.g., using Open Babel) and optimize charges (AM1-BCC).
- Target Library Screening : Dock against malarial targets (e.g., Plasmodium dihydroorotate dehydrogenase) or human kinases.
- Binding Affinity Validation : Compare docking scores (AutoDock Vina) with experimental IC₅₀ values. PubChem data () provide structural descriptors for force field parameterization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
